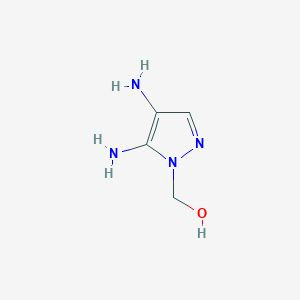
(4,5-Diamino-1H-pyrazol-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Diamino-1H-pyrazol-1-yl)methanol is a chemical compound with the molecular formula C4H8N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diamino-1H-pyrazol-1-yl)methanol typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (4,5-Diamino-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives of the compound.
Applications De Recherche Scientifique
(4,5-Diamino-1H-pyrazol-1-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4,5-Diamino-1H-pyrazol-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with specific proteins or enzymes, altering their activity . This interaction can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
(1H-pyrazol-4-yl)methanol: Another pyrazole derivative with similar structural features but different functional groups.
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A derivative with additional methyl groups, which can affect its reactivity and applications.
Uniqueness: (4,5-Diamino-1H-pyrazol-1-yl)methanol is unique due to the presence of two amino groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C4H8N4O |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(4,5-diaminopyrazol-1-yl)methanol |
InChI |
InChI=1S/C4H8N4O/c5-3-1-7-8(2-9)4(3)6/h1,9H,2,5-6H2 |
Clé InChI |
APTPACIZDIRMFD-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=C1N)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



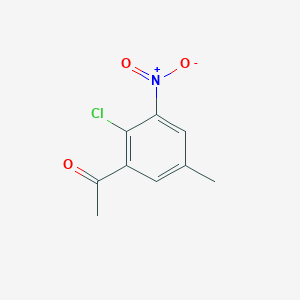




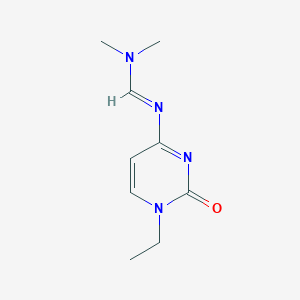
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)

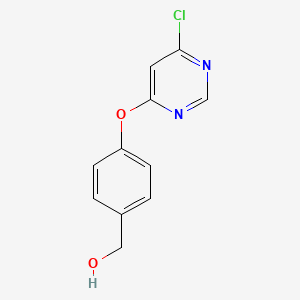
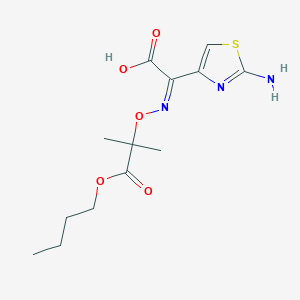
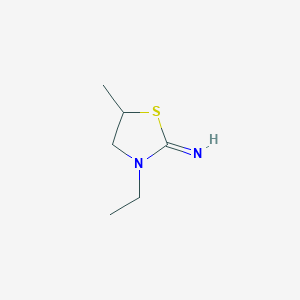
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)

